molecular formula C8H12N2O2 B11777433 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B11777433
M. Wt: 168.19 g/mol
InChI Key: WLYRKJCHWLAONR-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid (CAS 1551304-91-6) is an organic compound belonging to the class of imidazole derivatives . It has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol . The compound features an imidazole ring functionalized with an isopropyl group, a methyl group, and a carboxylic acid moiety, which confers rigidity and influences its electronic properties . The carboxylic acid group at the 2-position is a versatile site for coupling reactions, making this compound a valuable synthetic intermediate or building block for constructing more complex molecules . It is described as a key precursor in organic chemistry, with potential applications in medicinal chemistry and materials research . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-methyl-5-propan-2-ylimidazole-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-4-9-7(8(11)12)10(6)3/h4-5H,1-3H3,(H,11,12)

InChI Key

WLYRKJCHWLAONR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N1C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the formation of an imidazole-chloroformate intermediate via nucleophilic substitution. A solution of 5-isopropyl-1-methyl-1H-imidazole in acetonitrile is mixed with triethylamine (1.8–3.0 molar equivalents) and cooled to −20°C to 10°C. Ethyl chloroformate (1.8–3.0 molar equivalents) is then added dropwise, followed by stirring at room temperature for 4–24 hours. The reaction proceeds via the intermediate shown below:

Imidazole+ClCO2REt3NImidazole-2-CO2R+Et3N\cdotpHCl\text{Imidazole} + \text{ClCO}2\text{R} \xrightarrow{\text{Et}3\text{N}} \text{Imidazole-2-CO}2\text{R} + \text{Et}3\text{N·HCl}

Key parameters influencing yield include:

  • Temperature : Lower temperatures (−20°C) minimize side reactions such as N-alkylation.

  • Solvent : Acetonitrile enhances solubility and reaction homogeneity.

  • Stoichiometry : A 2:1 molar ratio of chloroformate to imidazole optimizes intermediate formation.

Workup and Purification

Post-reaction, the mixture is quenched with ethanol and water to precipitate the product. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields 5-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid with purities >95%.

Table 1: Chloroformate-Mediated Carboxylation Optimization

ParameterOptimal RangeYield (%)Purity (%)
Temperature−20°C to 10°C78–8592–97
Chloroformate Equiv2.0–2.58295
Reaction Time12–18 hours8096

Oxidation of Aldehyde Precursors

An alternative route involves the oxidation of 5-isopropyl-1-methyl-1H-imidazole-2-carboxaldehyde to the corresponding carboxylic acid. This method is advantageous for substrates sensitive to chloroformate reagents.

Oxidizing Agents and Conditions

Hydrogen peroxide (H₂O₂) in aqueous media is a cost-effective oxidant. A representative procedure involves:

  • Dissolving 5-isopropyl-1-methyl-1H-imidazole-2-carboxaldehyde (1.0 equiv) in water.

  • Adding 30% H₂O₂ (2.5 equiv) and stirring at 20°C for 72 hours.

  • Removing water under vacuum to isolate the product.

The reaction mechanism proceeds via a radical pathway:

R-CHO+H2O2R-COOH+H2O\text{R-CHO} + \text{H}2\text{O}2 \rightarrow \text{R-COOH} + \text{H}_2\text{O}

Table 2: Oxidation Method Performance

OxidantSolventTime (h)Yield (%)Purity (%)
H₂O₂ (30%)H₂O7295–10098
KMnO₄H₂O248894
NaClO₂EtOH489297

Limitations and Mitigations

  • Decarboxylation Risk : Prolonged heating above 50°C causes decarboxylation.

  • Byproducts : Excess H₂O₂ may oxidize the imidazole ring; stoichiometric control is critical.

Industrial-Scale Synthesis

For large-scale production (>50 kg), the chloroformate method is preferred due to its reproducibility and scalability. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce batch variability.

  • In Situ Quenching : Automated ethanol/water addition systems improve safety and yield consistency.

  • Cost Analysis : Chloroformate reagents are cheaper than stoichiometric oxidants like NaClO₂.

Comparative Analysis of Methods

MetricChloroformate MethodOxidation Method
Yield78–85%95–100%
Purity92–97%98%
ScalabilityExcellentModerate
Byproduct FormationLowModerate
Cost$12–15/kg$8–10/kg

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Industry

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid serves as a building block for synthesizing novel drugs targeting microbial infections and cancer. Its structural features allow it to interact with biological targets effectively. Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Activity: Potentially effective against various pathogens.
  • Anticancer Properties: Preliminary data suggest activity against specific cancer cell lines.

Case Study:
A study demonstrated that derivatives of imidazole compounds, including 5-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, showed promising results in inhibiting tumor growth in vitro, highlighting their potential as therapeutic agents in oncology .

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its role as a pesticide or herbicide. The imidazole structure is known for its ability to inhibit specific enzymes in pests, making it a candidate for developing new agrochemicals.

Data Table: Potential Biological Activities of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
HerbicidalPotential enzyme inhibitor in pests

Interaction Studies

Research focusing on the interaction of 5-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid with biological targets has shown promising binding affinities. These studies are crucial for understanding its pharmacological potential and guiding future development efforts.

Binding Affinity Studies:
Preliminary interaction studies have indicated that the compound binds effectively to certain enzymes and receptors, suggesting mechanisms through which it exerts its biological effects.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The structural nuances of imidazole derivatives significantly impact their chemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazole Derivatives
Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid 1-methyl, 5-isopropyl, 2-carboxylic acid Carboxylic acid Studied for metabolism in dogs; isopropyl chain undergoes hydroxylation
5-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride 1-methyl, 5-cyclopropyl, 2-carboxamidine Carboxamidine Cyclopropyl group introduces steric rigidity; potential pharmaceutical applications
Imazamox 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid Imidazolinone, pyridinecarboxylic acid Herbicide; imidazolinone ring enhances herbicidal activity
1-Isopropyl-1H-imidazole-5-carboxylic acid 1-isopropyl, 5-carboxylic acid Carboxylic acid Positional isomer of target compound; altered acidity and solubility
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid 1-(6-methylpyridinyl), 4-carboxylic acid Carboxylic acid, pyridinyl group Pyridinyl substituent may enhance aromatic interactions in biological targets

Key Comparative Insights

Substituent Effects on Metabolism
  • The isopropyl group in the target compound undergoes hydroxylation and oxidation in dogs, retaining the nitro group during metabolism .
  • In contrast, imidazolinone-containing herbicides like imazamox degrade via pathways influenced by their oxo groups, leading to herbicidal activity .
Steric and Electronic Properties
  • Pyridinyl groups (e.g., in 1-(6-methyl-2-pyridinyl) derivatives) increase aromaticity and electron-withdrawing effects, altering binding interactions in biological systems .
Functional Group Influence
  • Carboxylic acid at position 2 (target compound) vs. position 5 (1-isopropyl-1H-imidazole-5-carboxylic acid): Positional isomerism affects acidity (pKa), solubility, and hydrogen-bonding capacity. The 2-carboxylic acid may exhibit stronger metal-chelation properties .
  • Carboxamidine group (in 5-cyclopropyl analog): Unlike carboxylic acid, carboxamidine is a stronger base, influencing pharmacokinetics and target binding .
Application-Specific Variations
  • Pyridinecarboxylic acid derivatives (e.g., imazamox) combine imidazole and pyridine moieties for enhanced herbicidal specificity .

Biological Activity

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is a notable compound within the imidazole family, characterized by its unique structural features that include an isopropyl group and a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.19 g/mol. The compound features a five-membered aromatic ring containing nitrogen atoms, typical of imidazole derivatives, which enhances its reactivity and biological activity potential.

Biological Activities

Research indicates that imidazole derivatives, including 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antifungal Activity : Similar compounds have shown antifungal effects, indicating potential applications in treating fungal infections.
  • Anticancer Potential : The structural complexity of this compound may lead to unique interactions within biological systems, warranting investigation into its anticancer properties.

The mechanism of action for 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain biological pathways, which is crucial for its pharmacological potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibited activity against various pathogens
AntifungalPotential efficacy against fungal strains
AnticancerStructural interactions suggest anticancer potential

Binding Affinity Studies

Interaction studies have focused on the binding affinity of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid to various biological targets. Preliminary results indicate that the compound binds effectively to certain enzymes, which could be pivotal in developing therapeutic agents.

Synthesis and Applications

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilizing imidazole derivatives as precursors.
  • Reagents : Employing reagents for carboxylation and alkylation processes.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

These synthetic strategies highlight the versatility in preparing this compound, which underscores its relevance in both industrial applications and research settings.

Q & A

Q. What are the recommended synthetic routes for 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, and what reaction conditions optimize yield and purity?

A multi-step synthesis is typically employed, starting with imidazole ring formation followed by selective alkylation and carboxylation. Key steps include:

  • Alkylation : Introducing the isopropyl group at the 1-position using propan-2-ol under acidic conditions (e.g., H₂SO₄) .
  • Carboxylation : Directing the carboxylic acid group to the 2-position via CO₂ insertion under high-pressure catalysis .
  • Purification : Refluxing intermediates in acetic acid (AcOH) improves crystallinity, while silica gel chromatography isolates the final product . Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Q. How should researchers characterize the purity and structural integrity of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid?

Use a tiered analytical approach:

  • HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 5:95 gradient over 20 min) to confirm >98% purity .
  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show characteristic peaks: δ 1.25 (d, 6H, isopropyl CH₃), δ 3.70 (s, 3H, N-CH₃), δ 7.45 (s, 1H, imidazole H) .
  • Melting Point : Validate against literature values (e.g., mp 247–248°C for analogous imidazole-carboxylic acids) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Handling : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact. The compound may release irritants under decomposition .
  • Storage : Keep in amber glass at –20°C under nitrogen to prevent oxidation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. How do structural modifications at the 1- and 2-positions influence the compound’s bioactivity and stability?

  • 1-Position (Isopropyl) : Enhances lipophilicity (logP ≈ 2.1), improving membrane permeability in cellular assays . Replace with cyclopropyl to study steric effects on target binding .
  • 2-Position (Carboxylic Acid) : Neutralize via esterification (e.g., methyl ester) to assess bioavailability changes. Compare IC₅₀ values in enzyme inhibition assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability. Mitigate by:

  • Standardizing Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with S. aureus ATCC 29213) .
  • Controlled Solvent Systems : Replace DMSO with saline for in vivo correlation if solubility permits .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers or dose-dependent effects .

Q. What strategies optimize synthetic routes for scalability without compromising purity?

  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency in carboxylation steps .
  • Flow Chemistry : Implement continuous reactors for exothermic alkylation steps to improve yield (>85%) and reduce byproducts .
  • DoE (Design of Experiments) : Vary temperature (80–120°C), pressure (2–5 atm), and catalyst loading (0.5–2 mol%) to identify Pareto-optimal conditions .

Q. How does the compound’s electronic configuration affect its reactivity in nucleophilic substitutions?

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electron density at the imidazole ring. The 2-carboxyl group withdraws electrons, making the 4-position more electrophilic .
  • Experimental Validation : React with NaN₃ to form a tetrazole analog at the 4-position, confirming predicted reactivity .

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